Benzo[d]thiazol-6-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Anti-Mycobacterial Activity
The compound Benzo[d]thiazol-6-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone has been researched for its potential anti-mycobacterial properties. In one study, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were identified as new anti-mycobacterial chemotypes. Several of these compounds displayed promising anti-tubercular activity, with minimal inhibitory concentrations (MICs) in the low micromolar range against the Mycobacterium tuberculosis H37Rv strain. These compounds also exhibited low cytotoxicity, indicating a potentially favorable therapeutic index. A quantitative structure-activity relationship (QSAR) analysis suggested a statistically reliable model for predicting their activity (Pancholia et al., 2016).
Antimicrobial and Antibacterial Screening
A series of novel thiazolyl pyrazole and benzoxazole compounds, structurally similar to this compound, were synthesized and characterized. These compounds were scanned for their antibacterial activities, although specific details on the effectiveness and potential applications were not provided in the abstract (Landage et al., 2019).
Drug-likeness Prediction and Microbial Investigation
In a related study, a library of compounds was synthesized, including some structurally related to this compound. The compounds were characterized and subjected to in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction properties. They were also tested for in vitro antibacterial, antifungal, and antimycobacterial activities. The results revealed good to moderate activity against the bacterial strains, and some compounds showed better antimycobacterial agents compared with standard drugs (Pandya et al., 2019).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These targets play crucial roles in various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit quorum sensing pathways in bacteria, which are used to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .
Action Environment
The presence of certain moieties at specific positions of the phenyl group has been reported to eliminate the antimicrobial activity of some benzo[d]thiazole compounds .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-19(12-5-6-14-16(9-12)27-11-20-14)23-7-1-3-13(10-23)17-21-22-18(25-17)15-4-2-8-26-15/h2,4-6,8-9,11,13H,1,3,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXDZMDQWPZADK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CS3)C4=NN=C(O4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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